REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH2:7][CH:8]2[C:21](=[O:22])[C:12]3[C:13]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=4[N:19]([CH3:20])[C:11]=3[CH2:10][CH2:9]2)[CH:5]=[CH:4][N:3]=1.[ClH:23]>C(O)(C)C.O>[CH3:1][C:2]1[N:6]([CH2:7][CH:8]2[C:21](=[O:22])[C:12]3[C:13]4[C:18]([N:19]([CH3:20])[C:11]=3[CH2:10][CH2:9]2)=[CH:17][CH:16]=[CH:15][CH:14]=4)[CH:5]=[CH:4][N:3]=1.[OH2:22].[OH2:22].[ClH:23] |f:4.5.6.7|
|
Name
|
|
Quantity
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190 g
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Type
|
reactant
|
Smiles
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CC1=NC=CN1CC2CCC3=C(C=4C=CC=CC4N3C)C2=O
|
Name
|
|
Quantity
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1.2 L
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Type
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solvent
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
0.24 L
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-2
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was heated
|
Type
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TEMPERATURE
|
Details
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to reflux temperature for one hour
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
ondansetron hydrochloride dihydrate
|
Type
|
product
|
Smiles
|
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.O.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.32 mol | |
AMOUNT: MASS | 117 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |